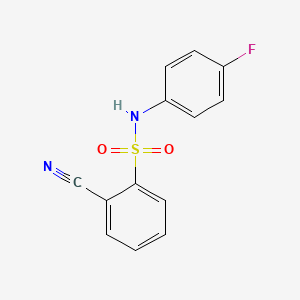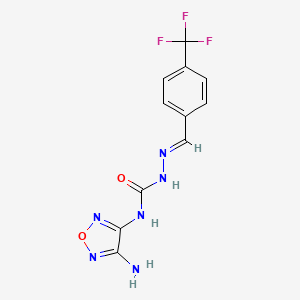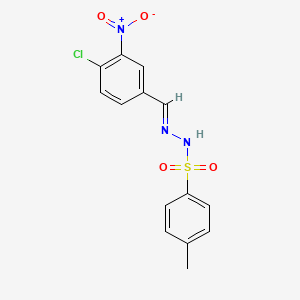
4-(2,3-dimethoxyphenyl)-7-(4-isopropoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a quinoline derivative, characterized by its complex structure incorporating dimethoxyphenyl and isopropoxyphenyl groups. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound does not have extensive literature coverage, related quinoline compounds have been synthesized and studied for their potential pharmacological properties.
Synthesis Analysis
The synthesis of complex quinoline derivatives often involves multi-step reactions, starting from simpler aromatic compounds. For example, Mizuno et al. (2006) describe the synthesis of metabolites of a related quinoline compound through efficient routes, involving the use of protective groups and cyclization reactions (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006). Similarly, the synthesis of the compound could involve strategic functional group transformations and ring-closure steps.
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated through techniques such as X-ray crystallography. The structure is likely to feature a tetrahydroquinoline core, with dimethoxyphenyl and isopropoxyphenyl substituents influencing its three-dimensional conformation. Xiang et al. (2009) provide insights into the crystal structure of a related quinoline compound, demonstrating the importance of non-classical hydrogen bonds and π-π interactions in the crystal packing (Wang, Xiang-shan, Li, Qing, Yang, Ke, Yao, & Chang-sheng, 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- Research on heterocyclic quinone methides, such as 1-methyl-3-methylene-2,4(1H,3H)-quinolinedione, highlights the synthesis of dimer and Diels-Alder cycloaddition products, showcasing the reactivity of these compounds in chemical synthesis (Chauncey & Grundon, 1990).
- Studies on the synthesis of disease-modifying antirheumatic drugs and their metabolites, including ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, contribute to the understanding of the pharmacological properties of these compounds (Baba et al., 1998).
Chemical Properties and Applications
- The design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives for potential anticancer applications illustrate the importance of quinolinedione scaffolds in developing new therapeutic agents. These derivatives have shown significant in vitro anticancer activity and induced apoptosis with cell cycle arrest at the G2/M phase (Chen et al., 2013).
Structural Analysis and Derivatives
- A study on the stability of alkoxy-substituted inden-2-ones and related compounds provides insights into the chemical stability and reactivity of these molecules, which is crucial for their potential applications in various fields (Bradshaw et al., 1991).
- The synthesis and structure-activity relationships of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrate the potential of quinolinedione derivatives in medicinal chemistry, highlighting their cytotoxic activity against various cancer cell lines (Deady et al., 2003).
Eigenschaften
IUPAC Name |
4-(2,3-dimethoxyphenyl)-7-(4-propan-2-yloxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c1-15(2)32-18-10-8-16(9-11-18)17-12-21-25(22(28)13-17)20(14-24(29)27-21)19-6-5-7-23(30-3)26(19)31-4/h5-11,15,17,20H,12-14H2,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAGAUVKGKDHCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=C(C(=CC=C4)OC)OC)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-dimethoxyphenyl)-7-[4-(propan-2-yloxy)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aS*,7aR*)-1-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5508253.png)
![(3aR*,6S*)-7-[(3-hydroxyazetidin-1-yl)carbonyl]-2-[2-(4-methylphenyl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5508265.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5508274.png)

![5-(4-chlorophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5508281.png)

![1-ethyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5508304.png)
![1,1'-{2-hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]-1,3-phenylene}diethanone](/img/structure/B5508311.png)

![N-methyl-2-[(2-methyl-2H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5508328.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5508339.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(phenoxymethyl)pyrimidine hydrochloride](/img/structure/B5508348.png)